Benzyl 4-bromo-2-isopropoxybenzoate
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Overview
Description
Benzyl 4-bromo-2-isopropoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyl group attached to a benzoate moiety, which is further substituted with a bromine atom at the 4-position and an isopropoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-bromo-2-isopropoxybenzoate typically involves multiple steps. One common method is the bromination of a suitable precursor, such as 2-isopropoxybenzoic acid, followed by esterification with benzyl alcohol. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or a radical initiator. The esterification step usually involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-bromo-2-isopropoxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
Substitution: Formation of new benzoate derivatives with different substituents.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of benzyl alcohol derivatives.
Scientific Research Applications
Benzyl 4-bromo-2-isopropoxybenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential therapeutic effects.
Material Science: It can be utilized in the synthesis of polymers and other advanced materials.
Biological Studies: It may be used in the study of enzyme interactions and biochemical pathways.
Mechanism of Action
The mechanism of action of Benzyl 4-bromo-2-isopropoxybenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The bromine atom and isopropoxy group can influence the compound’s binding affinity and selectivity towards its molecular targets .
Comparison with Similar Compounds
Similar Compounds
Benzyl 4-bromo-2-methoxybenzoate: Similar structure but with a methoxy group instead of an isopropoxy group.
Benzyl 4-chloro-2-isopropoxybenzoate: Similar structure but with a chlorine atom instead of a bromine atom.
Benzyl 4-bromo-2-ethoxybenzoate: Similar structure but with an ethoxy group instead of an isopropoxy group.
Uniqueness
Benzyl 4-bromo-2-isopropoxybenzoate is unique due to the specific combination of substituents, which can influence its reactivity and interactions in chemical and biological systems. The presence of the bromine atom and isopropoxy group can provide distinct properties compared to its analogs, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
benzyl 4-bromo-2-propan-2-yloxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrO3/c1-12(2)21-16-10-14(18)8-9-15(16)17(19)20-11-13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHQEEWOQBMODT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)Br)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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